molecular formula C24H43N5O2 B403460 8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 374703-07-8

8-(ethylamino)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B403460
CAS No.: 374703-07-8
M. Wt: 433.6g/mol
InChI Key: VCNKXKFMMFRLDU-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any known uses or applications .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, products, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where it is a product (what reactants are needed to produce it) .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, reactivity with other compounds, and preferred oxidation state(s), are also analyzed .

Mechanism of Action

If the compound has a biological effect, the mechanism of action describes how it exerts this effect at the molecular level .

Safety and Hazards

This section would include information on the compound’s toxicity, flammability, and environmental impact. It would also include any precautions that need to be taken when handling the compound .

Properties

IUPAC Name

8-(ethylamino)-7-hexadecyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43N5O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-20-21(26-23(29)25-5-2)28(3)24(31)27-22(20)30/h4-19H2,1-3H3,(H,25,26)(H,27,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNKXKFMMFRLDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1NCC)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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